molecular formula C8H4FNO2 B125778 5-Cyano-2-fluorobenzoic acid CAS No. 146328-87-2

5-Cyano-2-fluorobenzoic acid

Cat. No. B125778
Key on ui cas rn: 146328-87-2
M. Wt: 165.12 g/mol
InChI Key: UQXVUTYCTZULCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08901156B2

Procedure details

NaH2PO4 (87 mg, 0.724 mmol) in water (3.5 mL) was added to a solution of 5-cyano-2-fluorobenzaldehyde (500 mg, 3.35 mmol) in acetonitrile (7 mL), followed by 30% H2O2 (0.31 mL). Sodium chlorite (434 mg, 4.8 mmol) in water (3.5 mL) was added dropwise to this reaction mixture at 0° C. The mixture was stirred at room temperature for 1 h, quenched with aqueous sodium sulfite solution at 0° C. and then acidified with 1.5N HCl solution. The aqueous solution was extracted with EtOAc and the combined extracts were dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 5-cyano-2-fluorobenzoic acid (500 mg, yield 90%). 1H NMR (300 MHz, DMSO-d6) δ 13.79 (br s, 1H), 8.30-8.27 (dd, J=6.6 Hz, 2.2 Hz, 1H), 8.17-8.12 (ddd, J=8.6 Hz, 4.4 Hz, 2.3 Hz, 1H), 7.60-7.53 (dd, J=10.5 Hz, 8.8 Hz, 1H). MS (ESI) m/z: Calculated for C8H4FNO2: 165.02. found: 163.6 (M−H)−.
[Compound]
Name
NaH2PO4
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0.31 mL
Type
reactant
Reaction Step Two
Quantity
434 mg
Type
reactant
Reaction Step Three
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([F:11])=[C:7]([CH:10]=1)[CH:8]=[O:9])#[N:2].OO.Cl([O-])=[O:15].[Na+]>O.C(#N)C>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([F:11])=[C:7]([CH:10]=1)[C:8]([OH:15])=[O:9])#[N:2] |f:2.3|

Inputs

Step One
Name
NaH2PO4
Quantity
87 mg
Type
reactant
Smiles
Name
Quantity
500 mg
Type
reactant
Smiles
C(#N)C=1C=CC(=C(C=O)C1)F
Name
Quantity
3.5 mL
Type
solvent
Smiles
O
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.31 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
434 mg
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
3.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with aqueous sodium sulfite solution at 0° C.
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C=1C=CC(=C(C(=O)O)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.